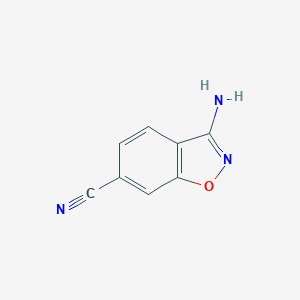

3-Amino-1,2-benzisoxazole-6-carbonitrile

Descripción general

Descripción

3-Amino-1,2-benzisoxazole-6-carbonitrile is a chemical compound with the molecular formula C8H5N3O and a molecular weight of 159.15 . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

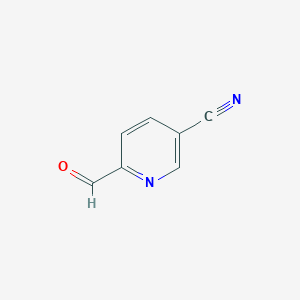

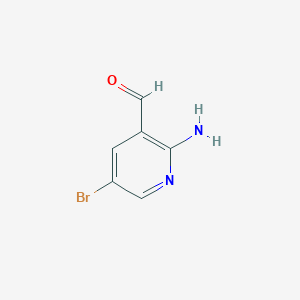

The molecular structure of 3-Amino-1,2-benzisoxazole-6-carbonitrile consists of a benzisoxazole ring with an amino group at the 3-position and a carbonitrile group at the 6-position . The InChI key for this compound is OCJIURFDSUKEMM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-1,2-benzisoxazole-6-carbonitrile has a boiling point of 408.53ºC at 760 mmHg and a density of 1.411g/cm3 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C .Aplicaciones Científicas De Investigación

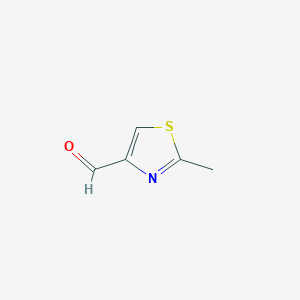

Synthesis of Benzoxazoles

3-Amino-1,2-benzisoxazole-6-carbonitrile is a key starting material for different mechanistic approaches in drug discovery . It has been extensively used in the synthesis of benzoxazole derivatives . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Anti-Microbial Activity

The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities. One of these activities is anti-microbial activity .

Anti-Fungal Activity

Another biological activity offered by the benzoxazole motif, synthesized using 3-Amino-1,2-benzisoxazole-6-carbonitrile, is anti-fungal activity .

Anti-Cancer Activity

Benzoxazole derivatives, synthesized using 3-Amino-1,2-benzisoxazole-6-carbonitrile, have been found to exhibit anti-cancer activity .

Anti-Oxidant Activity

The benzoxazole motif also exhibits anti-oxidant activity .

Anti-Inflammatory Effects

Benzoxazole derivatives have been found to exhibit anti-inflammatory effects .

Microwave-Promoted Synthesis

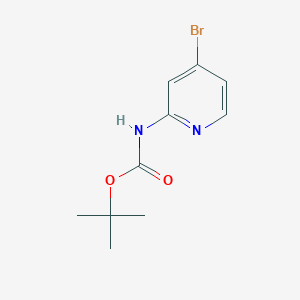

3-Amino-1,2-benzisoxazole-6-carbonitrile can be used in the microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles . This efficient microwave-assisted pathway could be applied to a variety of substrates in the further development of substituted 1,2-benzisoxazoles .

Nucleophilic Aromatic Substitution

3-Amino-1,2-benzisoxazole-6-carbonitrile can be used in nucleophilic aromatic substitution reactions . This method allows for the efficient synthesis of a series of 3-amino-substituted 1,2-benzisoxazoles .

Safety and Hazards

The safety information available indicates that 3-Amino-1,2-benzisoxazole-6-carbonitrile may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

3-amino-1,2-benzoxazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJIURFDSUKEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)ON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466446 | |

| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,2-benzisoxazole-6-carbonitrile | |

CAS RN |

229623-53-4 | |

| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229623-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

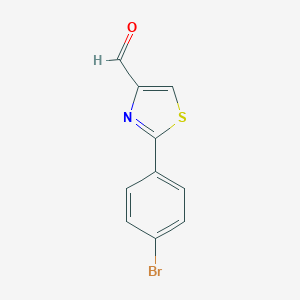

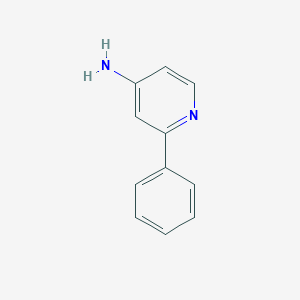

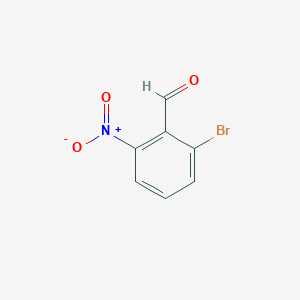

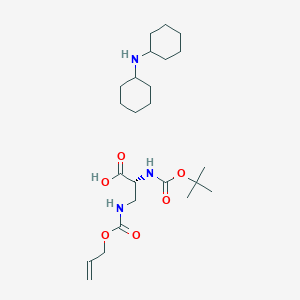

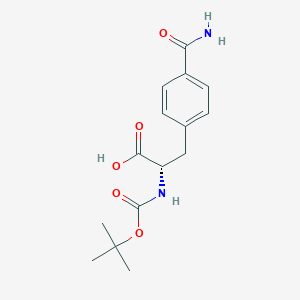

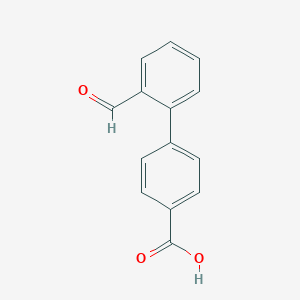

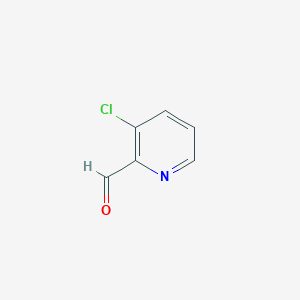

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)